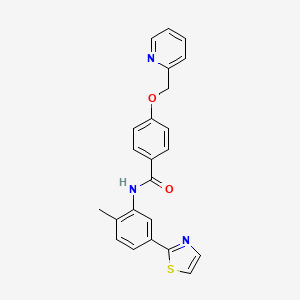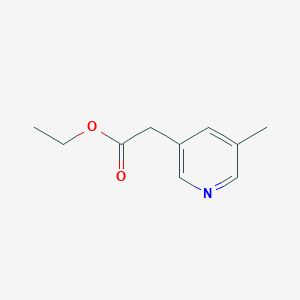![molecular formula C31H27NO4 B13988119 Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is a derivative of amino acids used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the biphenyl moiety. The process generally includes:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with the biphenyl moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and OxymaPure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated SPPS techniques to ensure high yield and purity. The use of automated synthesizers allows for precise control over reaction conditions and efficient purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the biphenyl moiety
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC and OxymaPure in DMF.
Substitution: Various electrophiles and nucleophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .
Applications De Recherche Scientifique
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides.
Drug Development: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: For the study of protein-protein interactions and enzyme mechanisms
Mécanisme D'action
The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-®-3-amino-3-(2-furyl)-propionic acid
- Fmoc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid .
Uniqueness
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propriétés
Formule moléculaire |
C31H27NO4 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
Clé InChI |
UVPUSKZTJPKWCL-XMMPIXPASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



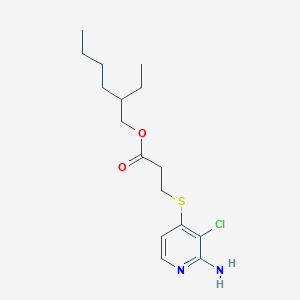
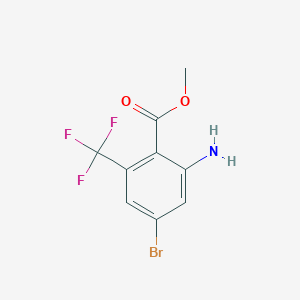
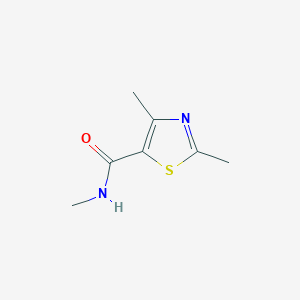
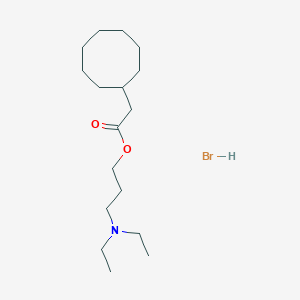
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
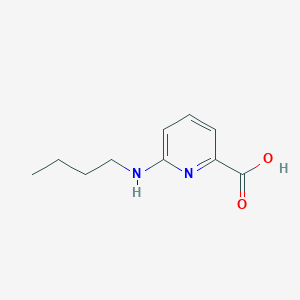
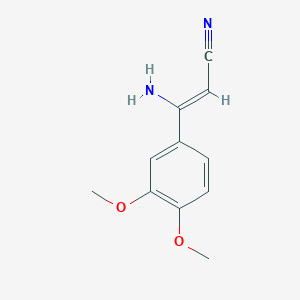
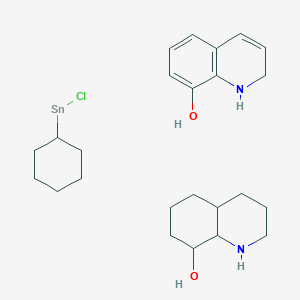
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
